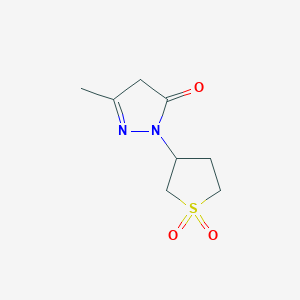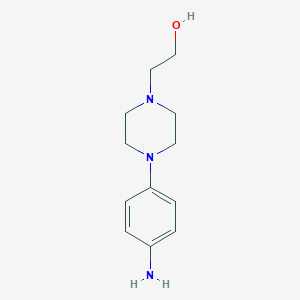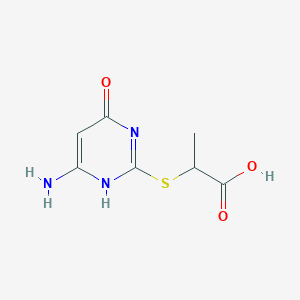
2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid” is a chemical compound with the CAS Number: 532954-30-6. It has a molecular weight of 215.23 and its IUPAC name is 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .Wissenschaftliche Forschungsanwendungen
-
Anticancer Drug Discovery
- Application: 2-aminothiazole derivatives have shown promise in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
- Method: The development of these compounds involves structural modification of the 2-aminothiazole scaffold .
- Results: Some clinically applied anticancer drugs such as dasatinib and alpelisib contain this nucleus .
-
Antiviral Therapeutics
- Application: Compounds containing five-membered heteroaryl amines, similar to the compound you mentioned, have shown relatively higher antiviral activity against Newcastle disease virus .
- Method: These compounds are synthesized and then tested for their antiviral activity .
- Results: Their antiviral activity was found to be almost on par with the well-known antiviral commercial drug, Ribavirin .
-
Nanomaterials
- Application: Certain compounds can be used as templates for creating nanofibers or nanosheets .
- Method: The aggregates of these compounds can be repeatedly transformed between nanowires and nanosheets by changing the pH .
- Results: This method has been used to create silver nanofibers or silver nanosheets .
-
Biological Activities
- Application: Indole derivatives, which have a similar structure to the compound you mentioned, possess various biological activities .
- Method: Researchers synthesize a variety of indole derivatives and test them for different pharmacological activities .
- Results: Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Antibacterial Agents
- Application: Certain compounds with a similar structure have been found to have antibacterial properties .
- Method: These compounds are synthesized and then tested against various bacterial strains .
- Results: Some of these compounds have shown significant antibacterial activity, making them potential candidates for the development of new antibacterial drugs .
-
Antifungal Agents
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNYFRYBPPHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378261 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid | |
CAS RN |
532954-30-6 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
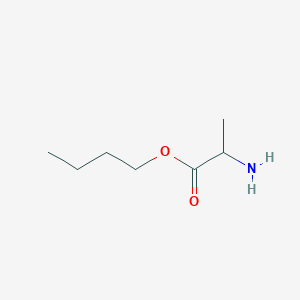
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
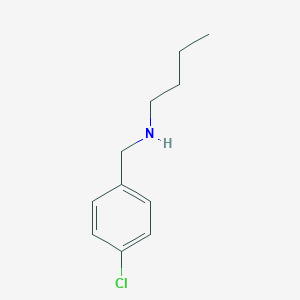
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

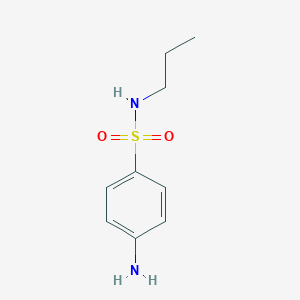
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
